molecular formula C7H7NOS B8534329 5-Hydroxymethyl-3-methylthiophene-2-carbonitrile

5-Hydroxymethyl-3-methylthiophene-2-carbonitrile

Cat. No. B8534329
M. Wt: 153.20 g/mol
InChI Key: SBAVSUHIXDKUMH-UHFFFAOYSA-N
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Patent
US06740647B1

Procedure details

5.75 g (152 mmol) of sodium borohydride were added portionwise at room temperature to a solution of 23 g (152 mmol) of 5-formyl-3-methylthiophene-2-carbonitrile in 300 ml of absolute ethanol. The reaction mixture was stirred for 5 minutes, concentrated under a water pump vacuum, taken up in ethyl acetate and extracted with 5% strength citric acid solution and with saturated sodium chloride solution, the organic phase was dried over magnesium sulfate, the desiccant was filtered off, and the solvent was distilled off at room temperature and under a water pump vacuum. This gave 24 g of the title compound as a dark red oil which still contained solvent and which was employed in the following reactions without further purification. 1H NMR (270 MHz, DMSO-d6): δ=2.4 (s, 3H), 4.7 (m, 2H), 5.9 (m, 1H), 7.0 (s, 1H).
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
5-formyl-3-methylthiophene-2-carbonitrile
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]([C:5]1[S:9][C:8]([C:10]#[N:11])=[C:7]([CH3:12])[CH:6]=1)=[O:4]>C(O)C>[OH:4][CH2:3][C:5]1[S:9][C:8]([C:10]#[N:11])=[C:7]([CH3:12])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
5-formyl-3-methylthiophene-2-carbonitrile
Quantity
23 g
Type
reactant
Smiles
C(=O)C1=CC(=C(S1)C#N)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a water pump vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% strength citric acid solution and with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the desiccant was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off at room temperature and under a water pump vacuum
CUSTOM
Type
CUSTOM
Details
This gave 24 g of the title compound as a dark red oil which still contained solvent and which was employed in the following reactions without further purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
OCC1=CC(=C(S1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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